![molecular formula C20H23BrO3 B5086816 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as BPPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene induces apoptosis, or programmed cell death, in breast cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. In neurology, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene protects dopaminergic neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway. In inflammatory bowel disease, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to have various biochemical and physiological effects in different research fields. In cancer research, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene inhibits cell proliferation and induces cell death by disrupting the cell cycle and DNA replication. In neurology, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene protects dopaminergic neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the activation of microglia. In inflammatory bowel disease, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene reduces inflammation and promotes gut barrier function by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene also has limitations, such as its poor solubility in aqueous solutions and limited bioavailability in vivo.
Future Directions
There are several future directions for 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene research. In cancer research, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene could be studied for its potential in combination therapy with other anti-cancer drugs. In neurology, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene could be studied for its potential in treating other neurodegenerative diseases, such as Alzheimer's disease. In inflammatory bowel disease, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene could be studied for its potential in regulating the gut microbiome and promoting gut health.
Conclusion
In conclusion, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is a synthetic compound that has potential therapeutic applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in treating various diseases.
Synthesis Methods
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene can be synthesized through a multistep process, starting with the reaction of 4-bromophenol and 1,4-butanediol in the presence of a base catalyst. The resulting product is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a palladium catalyst to yield 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene.
Scientific Research Applications
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been studied for its potential therapeutic applications in various fields of research. In cancer research, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to inhibit the growth of breast cancer cells by inducing cell death and suppressing tumor growth. In neurology, 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been studied for its neuroprotective effects in treating Parkinson's disease. 1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has also been studied for its anti-inflammatory properties in treating inflammatory bowel disease.
properties
IUPAC Name |
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,6-12,15H,4-5,13-14H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENLQSNLNSWKG-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.